

Comparing SAR-260301 and GSK2636771 efficacy

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A Comparative Guide to the Efficacy of PI3Kβ Inhibitors: **SAR-260301** vs. GSK2636771

This guide provides a detailed comparison of the efficacy, mechanism of action, and clinical development of two selective PI3K β inhibitors, **SAR-260301** and GSK2636771. The information is intended for researchers, scientists, and drug development professionals interested in targeted cancer therapies.

Introduction to SAR-260301 and GSK2636771

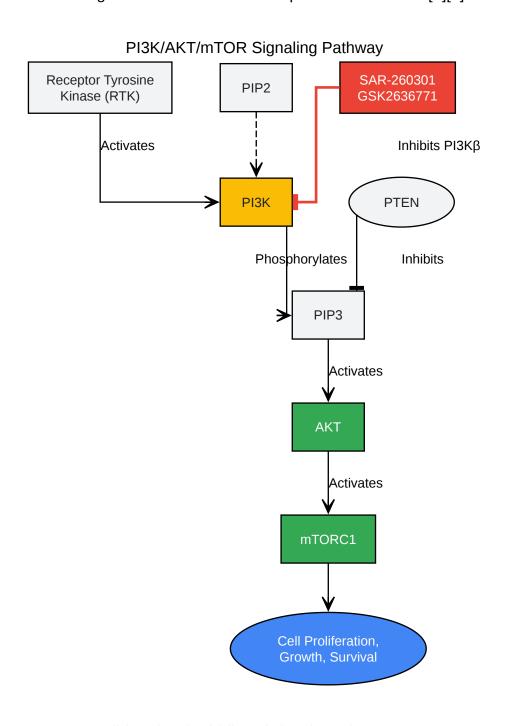
Both **SAR-260301** and GSK2636771 are orally bioavailable small-molecule inhibitors that selectively target the p110β isoform of phosphoinositide 3-kinase (PI3K).[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation, often through the loss of the tumor suppressor PTEN, is a common feature in many cancers.[5][6][7] By specifically inhibiting PI3Kβ, these drugs aim to suppress tumor growth in cancers with a dependency on this pathway, particularly those with PTEN deficiency.[1][2] While both compounds share a common target, their clinical development trajectories have diverged significantly.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

SAR-260301 and GSK2636771 exert their effects by inhibiting the kinase activity of PI3Kβ. This prevents the phosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key



second messenger that recruits and activates downstream effectors like AKT.[6][8] The subsequent inhibition of the AKT/mTOR cascade leads to decreased cell proliferation and survival, and can induce apoptosis in tumor cells.[3][7] The selectivity for the β isoform is intended to maximize efficacy in PTEN-deficient tumors, which are particularly reliant on PI3K β signaling, while minimizing toxicities associated with pan-PI3K inhibition.[1][2]



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Caption: Inhibition of the PI3K/AKT/mTOR pathway by SAR-260301 and GSK2636771.



Preclinical Efficacy

Both inhibitors demonstrated potency and selectivity for PI3Kβ in preclinical models.

Parameter	SAR-260301	GSK2636771
ΡΙ3Κβ ΙC50	23 nM[9] / 52 nM[10][11]	5.2 nM (Ki of 0.89 nM)[12][13]
Selectivity	Selective over α , δ , and γ isoforms[11]	>900-fold over PI3K α/γ , >10-fold over PI3K δ [2][12]
Cell Line Activity	Active in PTEN-deficient models; IC50 of 2.9 μM in LNCaP cells[9]	Active in PTEN-null cell lines; EC50 of 36 nM in PC-3 and 72 nM in HCC70[2]
In Vivo Activity	Showed significant tumor growth inhibition in a UACC-62 xenograft model[14][15]	Resulted in stable disease and/or tumor growth inhibition in PC-3 prostate tumor xenografts[12]

Clinical Efficacy and Development

The clinical development of these two drugs has taken different paths, primarily due to their pharmacokinetic profiles.

SAR-260301

A first-in-human Phase I trial (NCT01673737) of **SAR-260301** was conducted in patients with advanced solid tumors.[10][16] While the drug had an acceptable safety profile, with the most common adverse events being nausea, vomiting, and diarrhea, its clinical development was ultimately terminated.[16] The primary reason for discontinuation was a challenging pharmacokinetic profile characterized by rapid clearance.[10][16] This prevented the maintenance of plasma concentrations sufficient for sustained pathway inhibition, which is believed to be necessary for anti-tumor activity.[10][16] Consequently, no objective tumor responses were observed in this study.[10]

GSK2636771



GSK2636771 has shown more promise in its clinical development. A first-in-human Phase I study (NCT01458067) successfully identified a recommended Phase II dose (RP2D) of 400 mg once daily.[12][17][18] The study demonstrated a manageable safety profile, with common adverse events including diarrhea, nausea, and vomiting, and dose-limiting toxicities of hypophosphatemia and hypocalcemia.[12]

Importantly, GSK2636771 demonstrated signs of anti-tumor activity.

- Monotherapy: In the initial Phase I trial, a patient with metastatic castration-resistant prostate cancer (mCRPC) and a PIK3CB amplification experienced a durable partial response lasting 16 months.[12] Additionally, 32% of patients experienced stable disease.[12][19]
- Combination Therapy: GSK2636771 has also been evaluated in combination with other agents. A study combining it with pembrolizumab in patients with mCRPC and PTEN loss showed promising preliminary activity, with two partial responses and durable disease control in a heavily pretreated population.[20] Another trial investigated its use with enzalutamide in mCRPC.[13]

Clinical Trial Outcome	SAR-260301 (Phase I)	GSK2636771 (Phase I)
Recommended Phase II Dose (RP2D)	Not established[10][16]	400 mg once daily[12][17]
Objective Response	None documented[10]	1 Partial Response (mCRPC) [12]
Disease Control	Not reported	21 patients (32%) with Stable Disease[12]
Key Limitation	Rapid clearance leading to insufficient drug exposure[16]	Manageable toxicities (e.g., diarrhea, nausea, hypophosphatemia)[12]
Development Status	Terminated[16]	Ongoing in Phase I/II trials, often in combination[20][21] [22][23][24]

Experimental Protocols





In Vitro Cell Viability Assay (General Protocol)

A representative protocol for assessing the effect of these inhibitors on cell growth is the CellTiter-Glo® or similar ATP-based luminescence assay.

- Cell Plating: Tumor cells (e.g., PTEN-deficient PC-3 or LNCaP) are seeded in 96-well plates at a density of 2,000-10,000 cells per well and allowed to adhere overnight.
- Drug Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., SAR-260301 or GSK2636771) with concentrations typically ranging from 1 nM to 10 μM.
- Incubation: Plates are incubated for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.
- Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well according to the manufacturer's instructions.
- Data Acquisition: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
- Analysis: Data are normalized to vehicle-treated control cells, and IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.



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Caption: A typical workflow for an in vitro cell viability experiment.

First-in-Human Clinical Trial Design (General Protocol)

The Phase I trials for both agents followed a similar dose-escalation design.[10][17]

• Patient Eligibility: Patients with advanced/metastatic solid tumors, for whom standard therapy is no longer effective, are enrolled. For these specific trials, evidence of PTEN deficiency



was often an inclusion criterion.[10][18]

- Dose Escalation: The trial begins with a small cohort of patients receiving a low starting dose
 of the drug (e.g., GSK2636771 started at 25 mg once daily).[12] The dose is gradually
 increased in subsequent cohorts of new patients.
- Safety Monitoring: Patients are closely monitored for adverse events. Dose-Limiting Toxicities (DLTs) are assessed, typically within the first 28-day cycle of treatment.
- MTD/RP2D Determination: The dose escalation continues until the Maximum Tolerated Dose (MTD) is identified. The Recommended Phase II Dose (RP2D) is then established based on safety, tolerability, pharmacokinetic, and pharmacodynamic data.[12]
- Pharmacokinetics (PK): Blood samples are collected at multiple time points to determine how the drug is absorbed, distributed, metabolized, and excreted.[10][17]
- Pharmacodynamics (PD): Biomarkers are assessed to confirm target engagement. For PI3K inhibitors, this often involves measuring the phosphorylation of downstream proteins like AKT in platelets or tumor biopsies.[10][12]
- Efficacy Assessment: Tumor responses are evaluated periodically using imaging scans, according to criteria such as RECIST (Response Evaluation Criteria in Solid Tumors).[12]

Conclusion

While both **SAR-260301** and GSK2636771 are potent and selective PI3Kβ inhibitors with strong preclinical rationale for use in PTEN-deficient cancers, their clinical utility has been markedly different. The clinical development of **SAR-260301** was halted due to an unfavorable pharmacokinetic profile that precluded adequate target inhibition.[16] In contrast, GSK2636771 demonstrated a more viable clinical profile, with a well-defined RP2D, manageable safety, and encouraging signs of anti-tumor activity, both as a single agent and in combination therapies. [12][20] The comparative history of these two agents underscores the critical importance of pharmacokinetic and pharmacodynamic properties in the successful clinical development of targeted cancer therapies.



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References

- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Sar-260301 | C19H22N4O3 | CID 135565159 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. PI3K/AKT/mTOR pathway Wikipedia [en.wikipedia.org]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Akt/PKB signaling pathway Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. aacrjournals.org [aacrjournals.org]
- 14. caymanchem.com [caymanchem.com]
- 15. medkoo.com [medkoo.com]
- 16. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. PI3K-beta Inhibitor for Tumors · Info for Participants · Phase Phase 2 Clinical Trial 2025 |
 Power | Power [withpower.com]
- 20. ascopubs.org [ascopubs.org]
- 21. Facebook [cancer.gov]



- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Phase I/II Study of the selective PI3K-beta inhibitor GSK2636771 in Combination with Pembrolizumab in patients with Metastatic Melanoma and PTEN Loss [mdanderson.org]
- 24. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
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